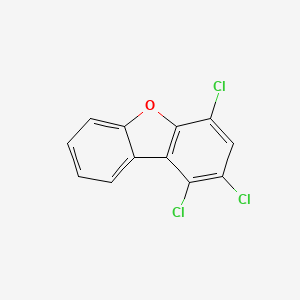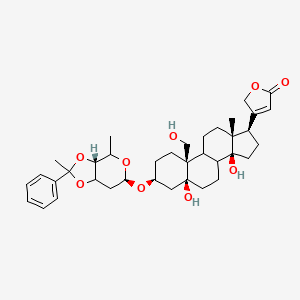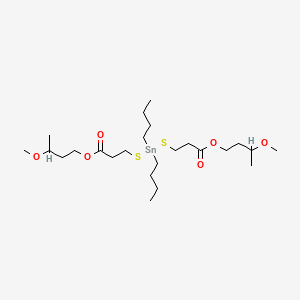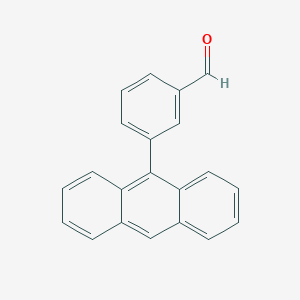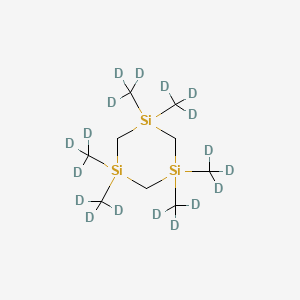
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane is a silicon-based compound with a unique structure that includes three silicon atoms and six deuterium-labeled methyl groups. This compound is part of the trisiloxane family, known for their applications in various fields due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane typically involves the reaction of deuterated methyl groups with trisilacyclohexane. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the correct incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
化学反応の分析
Types of Reactions
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives from oxidation, silane derivatives from reduction, and various substituted trisiloxanes from substitution reactions .
科学的研究の応用
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.
Biology: Employed in the study of silicon’s role in biological systems and as a labeling agent in metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
作用機序
The mechanism by which 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of silicon and deuterium, facilitating the formation of new bonds and the incorporation of these elements into other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
類似化合物との比較
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but without deuterium labeling.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional methyl group compared to 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. This feature distinguishes it from other similar compounds and expands its range of applications in scientific research .
特性
CAS番号 |
22843-50-1 |
|---|---|
分子式 |
C9H24Si3 |
分子量 |
234.65 g/mol |
IUPAC名 |
1,1,3,3,5,5-hexakis(trideuteriomethyl)-1,3,5-trisilinane |
InChI |
InChI=1S/C9H24Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
InChIキー |
ICSWLKDKQBNKAY-NBDUPMGQSA-N |
異性体SMILES |
[2H]C([2H])([2H])[Si]1(C[Si](C[Si](C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
C[Si]1(C[Si](C[Si](C1)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


